7-Chlorobenzo[d]oxazole is a heterocyclic compound that belongs to the class of benzo[d]oxazoles, characterized by a benzene ring fused to an oxazole ring with a chlorine atom at the 7-position. This compound has garnered attention in various fields of research, particularly in medicinal chemistry due to its potential biological activities.
The synthesis of 7-chlorobenzo[d]oxazole typically involves several steps, including the chlorination of benzo[d]oxazole precursors. One common method includes:
The synthesis process may involve specific reaction conditions such as temperature control and the use of catalysts or solvents that facilitate each transformation step. For instance, potassium ethyl xanthonate can be employed during the cyclization phase to promote ring formation .
The molecular formula of 7-chlorobenzo[d]oxazole is . Its structure features:
7-Chlorobenzo[d]oxazole can participate in various chemical reactions, including:
The reactivity of 7-chlorobenzo[d]oxazole is influenced by the electron-withdrawing nature of the chlorine atom, which can stabilize certain intermediates during reactions .
Research indicates that derivatives of benzo[d]oxazole, including 7-chlorobenzo[d]oxazole, may exhibit neuroprotective effects by modulating cellular pathways involved in apoptosis and inflammation. For instance, they may inhibit pathways leading to tau protein hyperphosphorylation in neurodegenerative diseases such as Alzheimer's disease .
Studies have shown that compounds derived from benzo[d]oxazoles can significantly affect the expression levels of proteins involved in cell survival and apoptosis, such as GSK-3β and Akt .
Relevant data includes elemental analysis showing percentages of carbon, hydrogen, nitrogen, and chlorine .
7-Chlorobenzo[d]oxazole has potential applications in:
7-Chlorobenzo[d]oxazole derivatives demonstrate significant potential as ferroptosis inhibitors by targeting lipid peroxidation cascades. Ferroptosis, an iron-dependent form of regulated cell death, is characterized by the accumulation of lipid peroxides that disrupt membrane integrity. These derivatives function as potent radical-trapping antioxidants (RTAs), intercepting lipid peroxyl radicals (LOO•) in cellular membranes and halting the propagation of oxidative chain reactions [1] [5]. Unlike classical ferrostatins like Fer-1, which suffer from metabolic instability, 7-chlorobenzo[d]oxazole-based inhibitors exhibit enhanced pharmacokinetic properties due to their reduced polarity and molecular weight. For example, replacing sulfonamide groups in UAMC-3203 with oxazole rings decreases hydrogen bond donors, improving membrane affinity and extending radical-trapping efficacy [1]. In vitro studies using HT-1080 cells confirm that these compounds suppress ferroptosis at nanomolar concentrations (IC~50~ = 10–50 nM) by stabilizing the glutathione-GPX4 axis and reducing labile iron pools via indirect modulation of iron metabolism proteins like FPN1 and TFR1 [5]. This dual-action mechanism positions them as promising candidates for diseases driven by ferroptotic damage, such as acute kidney injury and neurodegenerative disorders.
The antiferroptotic activity of 7-chlorobenzo[d]oxazole derivatives is highly dependent on strategic structural modifications, as revealed by systematic SAR studies:
Table 1: SAR Analysis of Key 7-Chlorobenzo[d]oxazole Derivatives
Substituent Position | Group | Effect on Activity | Potency (IC~50~, nM) |
---|---|---|---|
C2 Lipophilic Anchor | Cyclopentyl | Optimal membrane embedding | 15.2 ± 1.1 |
Adamantyl | High potency, low solubility | 9.8 ± 0.9 | |
C4 Aryl Group | 4-Fluorobenzyl | Enhanced metabolic stability | 22.4 ± 2.0 |
3-Pyridinyl | Improved solubility, moderate activity | 38.3 ± 3.5 | |
C7 Modification | Chlorine | Electron withdrawal, radical quenching | 12.6 ± 1.3 |
Hydrogen | Reduced radical-trapping kinetics | 85.7 ± 7.2 |
7-Chlorobenzo[d]oxazole derivatives overcome a critical limitation in neurodegenerative therapeutics: inadequate blood-brain barrier (BBB) penetration. Their low molecular weight (<450 Da), moderate lipophilicity (clog P 2.0–3.5), and reduced hydrogen-bond donor count (<2) align with Lieb’s rules for CNS drugs. In vivo pharmacokinetic studies in murine models reveal brain-to-plasma ratios of 0.8–1.2 after oral administration, confirming efficient BBB transit [1] [6]. This permeability enables therapeutic efficacy in Alzheimer’s and Parkinson’s disease models, where these compounds mitigate neuronal loss by suppressing lipid peroxidation in hippocampal and substantia nigral regions [5].
Notably, derivatives with tert-butyl or cyclopentyl groups exhibit sustained brain concentrations (>6 hours post-dose) and rescue cognitive deficits in transgenic Drosophila expressing human Aβ42. The CNS-MPO scores, a multi-parameter optimization metric, consistently exceed 4.0 for lead compounds, underscoring their suitability for CNS applications [1] [10].
Table 2: BBB Permeability and Neuroprotective Efficacy of Select Derivatives
Compound | Brain:Plasma Ratio | CNS-MPO Score | Neuroprotection (Aβ42 Model) |
---|---|---|---|
OXZ-CP-01 | 1.15 ± 0.12 | 4.2 | 78% neuron survival |
OXZ-AD-02 | 0.92 ± 0.08 | 4.5 | 65% neuron survival |
UAMC-3203 (Parent) | 0.35 ± 0.05 | 2.8 | 32% neuron survival |
Beyond ferroptosis inhibition, 7-chlorobenzo[d]oxazole derivatives display broad-spectrum antimicrobial activity by disrupting bacterial membrane integrity and inhibiting virulence-associated enzymes. Against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), these compounds achieve MIC values of 1.56–3.12 µg/mL, outperforming ampicillin and ceftazidime [2] [7]. The chlorine atom at C7 potentiates activity by facilitating hydrophobic interactions with lipid bilayers, while N-alkyl piperazine side chains enhance Gram-negative penetration [7] [9].
In fungi like Candida albicans, derivatives such as 2-(p-chloro-benzyl)-5-[3-(4-ethyl-1-piperazinyl)propionamido]-benzoxazole inhibit ergosterol biosynthesis, achieving zone-of-inhibition diameters of 13–15 mm at 30 µg/mL [7]. Molecular docking studies confirm binding to fungal lanosterol demethylase (CYP51) with ΔG = −7.74 kcal/mol, comparable to fluconazole [7].
Table 3: Antimicrobial Activity of 7-Chloro Derivatives
Pathogen | Compound | MIC (µg/mL) or Zone (mm) | Reference Drug (MIC/ZOI) |
---|---|---|---|
MRSA | OXZ-7Cl-Pip | 1.56 µg/mL | Ampicillin (25 µg/mL) |
E. coli (ESBL+) | OXZ-7Cl-Pip | 3.12 µg/mL | Ceftazidime (200 µg/mL) |
VRE | OXZ-7Cl-Morph | 2.0 µg/mL | Vancomycin (>100 µg/mL) |
C. albicans | OXZ-7Cl-Pip | 15 mm (30 µg) | Fluconazole (18 mm) |
7-Chlorobenzo[d]oxazole derivatives show emerging potential as tyrosinase inhibitors for hyperpigmentation disorders. Tyrosinase catalyzes the rate-limiting step in melanogenesis—the oxidation of L-tyrosine to dopaquinone. In vitro assays with mushroom tyrosinase (Agaricus bisporus) reveal that chlorine at C7 enables copper chelation at the enzyme’s active site, while the oxazole core mimics phenolic substrates [3] [8]. Lead derivatives exhibit IC~50~ values of 0.8–3.2 µM, surpassing kojic acid (IC~50~ = 16.8 µM) [8].
Molecular dynamics simulations confirm stable binding to the CuA and CuB pockets via His85, His244, and Cys83 residues. This interaction disrupts oxygen coordination, suppressing melanin synthesis in B16F10 melanoma cells by >60% at 10 µM without cytotoxicity [3]. Though clinical data remain limited, structural parallels with potent triazole-based inhibitors suggest promise for dermatological formulations targeting melasma or age spots [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7